Praseodymium(III) chloride heptahydrate

Description

Praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O) is a hygroscopic blue-green crystalline compound with the molecular formula PrCl₃·7H₂O and a molecular weight of 373.38 g/mol . It is highly soluble in water (104 g/100 mL at 13°C) and decomposes at 115°C . The compound is commonly used in materials science, particularly in the synthesis of coordination polymers and terahertz (THz) absorption materials, due to Pr³⁺'s unique electronic configuration .

Properties

CAS No. |

10025-90-8 |

|---|---|

Molecular Formula |

Cl3H2OPr |

Molecular Weight |

265.28 g/mol |

IUPAC Name |

praseodymium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

BQRCNEKQNZWNCY-UHFFFAOYSA-K |

SMILES |

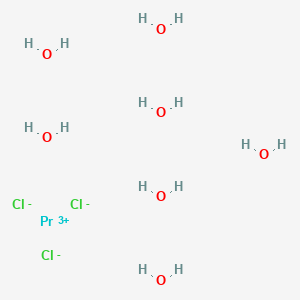

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Pr+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The chlorination proceeds via a two-step gas-solid interaction:

-

NH₄Cl Decomposition : At elevated temperatures, NH₄Cl dissociates into NH₃ and HCl gas.

-

Pr₆O₁₁ Chlorination : HCl reacts with Pr₆O₁₁ to form PrCl₃, water, and chlorine gas:

Secondary reactions between NH₃ and Cl₂ may produce NH₄Cl, enabling reagent recycling.

Optimization of Synthesis Parameters

A factorial design study identified the following optimal conditions for maximizing PrCl₃ yield:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 350°C | 92.4 |

| Reaction Time | 60 min | 91.8 |

| Pr₆O₁₁:NH₄Cl Molar Ratio | 1:8 | 94.1 |

Key Findings :

-

Temperatures below 300°C result in incomplete chlorination (<70% yield), while exceeding 400°C promotes PrOCl impurities via hydrolysis.

-

A molar ratio of 1:8 ensures excess HCl for full oxide conversion while minimizing NH₄Cl waste.

-

Prolonged heating (>90 min) induces PrCl₃ sublimation, reducing yield by 12–15%.

Thermodynamic and Kinetic Analysis

The reaction’s activation energy () was calculated as 98.7 kJ/mol using the Arrhenius equation, indicating a diffusion-controlled mechanism at >300°C. Gibbs free energy () analysis confirms spontaneity above 280°C:

This aligns with experimental observations of rapid nucleation at 350°C.

Hydration and Crystallization of Anhydrous PrCl₃

Anhydrous PrCl₃ synthesized via chlorination is hygroscopic, requiring controlled hydration to achieve the heptahydrate phase. Industrial processes typically employ recrystallization from aqueous solutions under humidity-controlled environments.

Hydration Dynamics

PrCl₃ undergoes stepwise hydration:

Critical Factors :

Industrial Crystallization Techniques

Large-scale production uses forced-circulation evaporative crystallizers:

| Process Parameter | Specification |

|---|---|

| Saturation Temperature | 45°C |

| Evaporation Rate | 15 kg H₂O/m²·hr |

| Crystal Size Distribution | 50–150 μm (median) |

Operational Challenges :

-

Ostwald Ripening : Agglomeration of fine crystals (<20 μm) reduces filterability. Anti-solvent addition (e.g., ethanol) mitigates this by increasing supersaturation.

-

Impurity Control : Fe³⁺ and La³⁺ contaminants are removed via pH-controlled precipitation (pH 3.5–4.0) prior to crystallization.

Comparative Analysis of Synthesis Routes

While solid-state chlorination dominates industrial production, alternative laboratory-scale methods include:

Direct Hydrochloric Acid Reaction

Praseodymium metal or carbonate reacts with concentrated HCl:

Limitations :

Electrochemical Dissolution

Anodic dissolution of Pr metal in HCl yields PrCl₃·7H₂O with 99.9% purity:

| Condition | Value |

|---|---|

| Current Density | 200 A/m² |

| Electrolyte Temperature | 70°C |

| HCl Concentration | 6 M |

This method avoids gaseous byproducts but remains energy-intensive due to high overpotentials.

Characterization of PrCl₃·7H₂O

Post-synthesis validation ensures phase purity and correct hydration state:

Thermogravimetric Analysis (TGA)

A 7-step mass loss profile corresponds to sequential water loss:

Acceptance Criteria : Total mass loss of 29.3 ± 0.5% (theoretical: 29.1%).

X-Ray Diffraction (XRD)

Peak positions (2θ) for PrCl₃·7H₂O (ICDD PDF 00-024-1001):

| Peak Intensity (Counts) | 2θ (°) | Miller Indices |

|---|---|---|

| 1000 | 14.2 | (011) |

| 850 | 28.7 | (110) |

| 720 | 32.1 | (013) |

Deviation >0.1° indicates impurities (e.g., PrOCl at 2θ = 30.8°).

Industrial Production Workflow

Modern facilities integrate chlorination and crystallization into a continuous process:

-

Chlorination Reactor : Pr₆O₁₁ and NH₄Cl are fed into a rotary kiln at 350°C (residence time: 60 min).

-

Gas Scrubbing : HCl and Cl₂ off-gases are absorbed in water to regenerate NH₄Cl.

-

Hydration Tank : Anhydrous PrCl₃ is dissolved in deionized water (60°C, 2 h mixing).

-

Crystallizer : Solution is cooled to 25°C at 1°C/min, yielding PrCl₃·7H₂O crystals.

-

Centrifugation and Drying : Crystals are spun at 3000 rpm and dried under N₂ at 40°C .

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) chloride heptahydrate undergoes various types of reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in forming stable complexes.

Substitution: It can react with other halides to form different praseodymium halides.

Common Reagents and Conditions:

Potassium Phosphate: Reacts with praseodymium(III) chloride to form praseodymium(III) phosphate.

Sodium Fluoride: Reacts to form praseodymium(III) fluoride.

Major Products:

Praseodymium(III) Phosphate: Formed by reaction with potassium phosphate.

Praseodymium(III) Fluoride: Formed by reaction with sodium fluoride.

Scientific Research Applications

Materials Science

- Synthesis of Advanced Ceramics and Glass : Praseodymium(III) chloride heptahydrate is used to create praseodymium-based materials that enhance the optical and thermal properties of ceramics and glass products. This application is crucial in developing high-strength materials used in various industries .

Electronics

- Phosphors in Display Technologies : The compound plays a vital role in producing phosphors for color television tubes and LED lights, improving energy efficiency and color brightness. Its unique optical properties make it suitable for enhancing display quality .

Catalysis

- Catalytic Reactions : this compound serves as a catalyst in numerous chemical reactions, particularly in organic synthesis. Its presence can significantly increase reaction rates and yields, facilitating more efficient chemical processes .

Biomedical Applications

- Drug Delivery and Imaging Agents : Recent studies have explored the potential of praseodymium compounds in medical diagnostics and treatment, particularly in imaging techniques due to their unique optical properties. Praseodymium(III) chloride has shown promise as a therapeutic agent with anti-tumor activity in preclinical studies .

Research in Magnetism

- Magnetic Materials Development : This compound is investigated for its magnetic properties, contributing to the development of new magnetic materials used in data storage and electronic devices. The unique magnetic characteristics of praseodymium compounds are essential for advancing technologies in this field .

Case Study 1: Photocatalytic Applications

Research has demonstrated the use of praseodymium-modified titanium dioxide (TiO₂) nanoparticles for photocatalytic degradation of organic pollutants. The incorporation of praseodymium enhances the photocatalytic efficiency under visible light, making it a viable option for environmental remediation.

Case Study 2: Medical Imaging Techniques

A study investigated the use of this compound as a contrast agent in MRI imaging. The unique properties of praseodymium allow for improved imaging quality, providing clearer images for diagnostic purposes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | Synthesis of ceramics and glass | Enhanced optical and thermal properties |

| Electronics | Phosphors for displays | Improved energy efficiency and brightness |

| Catalysis | Organic synthesis | Increased reaction rates |

| Biomedical | Drug delivery systems, imaging agents | Enhanced treatment effectiveness |

| Magnetism | Development of magnetic materials | Advances in data storage technologies |

Mechanism of Action

Praseodymium(III) chloride heptahydrate exerts its effects primarily through its Lewis acidic nature. It forms stable complexes with various ligands, which can enhance its optical and magnetic properties. The compound’s ability to form stable Lewis acid-base complexes, such as K₂PrCl₅, is key to its functionality in various applications .

Comparison with Similar Compounds

Key Observations :

- Hydration Stability : PrCl₃·7H₂O and CeCl₃·7H₂O form stable heptahydrates, while NdCl₃ and TbCl₃ predominantly crystallize as hexahydrates under ambient conditions .

- Solubility : CeCl₃·7H₂O exhibits the highest solubility (186 g/100 mL at 20°C), making it preferable for aqueous-phase catalytic reactions . PrCl₃·7H₂O’s moderate solubility (104 g/100 mL) suits applications requiring controlled ion release .

PrCl₃·7H₂O

CeCl₃·7H₂O

- Organic Catalysis: Efficient in dehydration reactions (e.g., converting β-hydroxy ketones to α,β-unsaturated enones) and Michael additions due to its Lewis acidity .

- Depolymerization : Catalyzes lactic acid oligomer depolymerization to lactide (64% yield at 200°C), outperforming PrCl₃·7H₂O in this role .

LaCl₃·7H₂O

Mitigation Measures :

- Use fume hoods and personal protective equipment (PPE) for all compounds.

- Avoid environmental release; PrCl₃·7H₂O and CeCl₃·7H₂O require specialized disposal due to persistent aquatic toxicity .

Research Findings and Differentiation

- Electronic Structure Effects : Pr³⁺’s 4f² configuration enables stronger spin-orbit coupling than La³⁺ (4f⁰) or Ce³⁺ (4f¹), leading to unique magnetic and optical properties in coordination complexes .

- Catalytic Activity : CeCl₃·7H₂O’s superior redox activity (Ce³⁺/Ce⁴⁺ cycling) makes it more effective in oxidation reactions compared to PrCl₃·7H₂O .

Biological Activity

Praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O) is a rare earth metal compound known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for environmental and health sciences.

This compound is characterized by its molecular formula of PrCl₃·7H₂O. It appears as green crystals and has a melting point of approximately 115°C. The compound is soluble in water, which facilitates its interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | PrCl₃·7H₂O |

| CAS Number | 10025-90-8 |

| Appearance | Green crystals |

| Melting Point | 115°C |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of praseodymium complexes, including this compound. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains.

- Study Findings : A study demonstrated that praseodymium complexes incorporated into polymeric films achieved a 100% inhibition rate against Staphylococcus aureus and Escherichia coli at low concentrations (0.6 wt%) . The lowest inhibitory concentrations were recorded at 3.125 mg/mL for S. aureus and 6.25 mg/mL for E. coli.

- Mechanism of Action : The antimicrobial mechanism involves promoting the exudation of intracellular substances, leading to irreversible damage to bacterial cell membranes . This suggests that praseodymium compounds could be utilized in developing effective antimicrobial materials.

Interaction with Biological Systems

Praseodymium ions have been shown to interact with various biological systems, particularly in aquatic environments. Research indicates that rare earth elements (REEs), including praseodymium, can affect microalgae and cyanobacteria.

- Biosorption Studies : A study investigated the removal of praseodymium from aqueous solutions using Aphanizomenon platensis, a type of cyanobacteria. The maximum removal efficiency was achieved at pH 3.0, where up to 73% of Pr(III) was removed . The biosorption process was influenced by various factors, including pH and the presence of competing ions.

- Kinetic Models : The adsorption kinetics were best described by pseudo-first-order models, indicating that the rate of adsorption is proportional to the number of available binding sites on the biomass surface . This highlights the potential for using biological materials in bioremediation applications involving praseodymium.

Case Studies

- Antimicrobial Polymer Films : In a case study involving the incorporation of praseodymium complexes into polymer films, researchers found that these films exhibited enhanced antimicrobial properties, making them suitable for medical applications .

- Aquatic Toxicity : Another study assessed the toxicity of praseodymium to aquatic organisms, revealing that exposure to high concentrations could disrupt ecological balances in freshwater systems .

Q & A

Q. What are the standard methods for synthesizing Praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O) in a laboratory setting?

Answer: PrCl₃·7H₂O is typically synthesized by reacting praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. For example:

- Pr metal route: , followed by crystallization under controlled humidity to form the heptahydrate .

- Pr₂(CO₃)₃ route: . The solution is evaporated under reduced pressure to isolate the hydrate . Key considerations: Ensure reactions are conducted in fume hoods due to H₂ and CO₂ evolution. Monitor pH to avoid hydrolysis to PrOCl impurities .

Q. How can researchers characterize the purity and hydration state of PrCl₃·7H₂O?

Answer: Use a combination of:

- Thermogravimetric analysis (TGA): To confirm the 7 H₂O molecules by mass loss between 100–200°C. Anhydrous PrCl₃ forms at ~786°C .

- X-ray diffraction (XRD): Compare peaks with reference data (e.g., ICDD PDF-4+ database) to verify crystal structure .

- Elemental analysis (ICP-OES/EDX): Confirm Pr:Cl ratio (expected 1:3) and exclude contaminants like Ce or La . Note: Hydration state discrepancies may arise from improper storage; maintain anhydrous conditions using desiccators .

Q. What safety protocols are critical when handling PrCl₃·7H₂O?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosol generation is possible .

- Storage: Keep in airtight containers under dry conditions (e.g., desiccators with silica gel). Avoid contact with moisture to prevent hydrolysis .

- Waste disposal: Neutralize acidic residues before disposal. Follow local regulations for heavy metal waste . Toxicity note: Limited chronic toxicity data exist; treat as a moderate hazard due to potential aquatic toxicity (Category 1 Acute/Chronic) .

Advanced Research Questions

Q. How does PrCl₃·7H₂O function as a Lewis acid catalyst in organic transformations?

Answer: PrCl₃·7H₂O acts as a "hard" Lewis acid (HSAB theory) due to the high charge density of Pr³⁺. Applications include:

- Michael additions: Catalyzes 1,3-dicarbonyl additions to α,β-unsaturated ketones when paired with NaI, enhancing regioselectivity .

- Halogenation: In combination with H₂O₂, facilitates efficient bromination of organic substrates in water, avoiding toxic Br₂ . Mechanistic insight: Pr³⁺ polarizes substrates via coordination, lowering activation energy. Hydrate water may stabilize intermediates .

Q. What strategies mitigate hydration interference in anhydrous PrCl₃ synthesis from PrCl₃·7H₂O?

Answer:

- Thermal dehydration: Heat the hydrate gradually (≤150°C) under vacuum to prevent hydrolysis. Rapid heating causes partial PrOCl formation .

- Chemical dehydration: React with SOCl₂ or NH₄Cl at elevated temperatures (e.g., 400°C under vacuum): . Characterization post-dehydration: Confirm anhydrous state via TGA (no mass loss below 200°C) and XRD .

Q. How does PrCl₃·7H₂O interact with alkali metal chlorides to form ternary complexes, and what are their applications?

Answer: PrCl₃ reacts with KCl, RbCl, or CsCl to form compounds like M₃PrCl₆ or MPr₂Cl₇. Examples:

- Synthesis: Melt PrCl₃ with excess MCl at 500–800°C under inert atmosphere. Structure depends on M⁺ size and M:Pr ratio .

- Applications:

- Optical materials: K₂PrCl₅ exhibits unique luminescence properties for solid-state lasers .

- Magnetic studies: Cs₃Pr₂Cl₉ shows paramagnetic behavior useful in quantum computing research .

Analytical methods: Use single-crystal XRD and magnetic susceptibility measurements to study structure-property relationships .

Data Contradictions and Resolution

Q. Why do reported melting points for PrCl₃·7H₂O vary across studies (e.g., 115°C vs. decomposition at lower temperatures)?

Resolution: Discrepancies arise from differing experimental conditions:

- Hydrate stability: At ~100°C, PrCl₃·7H₂O begins losing water, leading to inconsistent "melting" observations. True anhydrous PrCl₃ melts at 786°C .

- Methodological factors: Open vs. sealed crucibles in TGA affect decomposition pathways. Use dynamic heating rates (5–10°C/min) under inert gas for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.